![molecular formula C17H18N2O3S B2521926 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide CAS No. 1356780-81-8](/img/structure/B2521926.png)
2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide is a chemical entity that may be related to various sulfonyl-containing compounds which have been studied for their biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their potential as oral hypoglycemic agents and COX-2 inhibitors, which suggests a possible pharmacological interest in this class of compounds .
Synthesis Analysis
The synthesis of related sulfonyl compounds involves the creation of sulfonyliminoimidazolidines and methylsulfonyl, sulfamoyl acetamides, and ethyl acetates. These processes typically include the modification of acyl residues to enhance biological activity, as seen in the synthesis of potent hypoglycemic agents . Similarly, the synthesis of COX-2 inhibitors involves the selective inhibition of the COX-2 isoform, with modifications such as replacing the ester moiety with an amide group to achieve more stable derivatives . These methods could potentially be applied to the synthesis of this compound, although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of sulfonyl-containing compounds is crucial for their biological activity. For instance, the potency of hypoglycemic agents is affected by the modification of the acyl residue, which is a part of the compound's molecular structure . In the context of COX-2 inhibitors, the molecular structure determines the selectivity and potency of the inhibition, as well as the analgesic activity in vivo . The molecular structure of this compound would likely influence its biological activity in a similar manner, although specific details are not provided.
Chemical Reactions Analysis
The chemical reactions involving sulfonyl compounds can be diverse. For example, the synthesis of β-acetamido ketones using a Bronsted acidic ionic liquid demonstrates the versatility of sulfonyl compounds in organic transformations . Although the specific chemical reactions of this compound are not discussed, it can be inferred that similar catalytic and synthetic methods could be applicable to this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl compounds, such as solubility, chemical stability, and acid-base properties, are important for their practical applications. The study of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates provides insights into these properties, including the formation of metal complexes . These properties are likely relevant to this compound as well, although the specific properties of this compound would need to be empirically determined.
Wissenschaftliche Forschungsanwendungen
Drug Development and Pharmacological Evaluation
Elucidation of Structural Elements for Selectivity across Monoamine Transporters
A study explored the structural requirements for divergent binding modes across monoamine transporters by synthesizing novel analogs, including structural elements similar to "2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide". This research could contribute to the development of treatments for psychostimulant abuse, highlighting the importance of halogen substitution and molecular docking studies in enhancing binding affinity and selectivity (Okunola-Bakare et al., 2014).
Glutaminase Inhibitors for Cancer Therapy
Another study focused on the synthesis and evaluation of BPTES analogs, compounds structurally related to the query chemical, as glutaminase inhibitors. These inhibitors are of interest for their potential in cancer therapy, with certain analogs showing promise in improving drug-like properties and inhibiting tumor growth (Shukla et al., 2012).
Materials Science and Chemistry
Photoelectric Conversion Properties
Research on hemicyanine derivatives, containing similar structural features, showed efficient charge separation under solar light simulation. This study is significant for the development of solar energy conversion materials, demonstrating how structural modifications can impact energy conversion efficiency (Wang et al., 2000).
Protecting Groups in Organic Synthesis
The utilization of sulfonamide and related structures as protecting groups for NH in various compounds, including imides and lactams, has been investigated. This research provides valuable insights into conjugate addition reactions and the stability of protecting groups, essential for advancing synthetic methodologies in organic chemistry (Petit et al., 2014).
Eigenschaften
IUPAC Name |
2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13-7-9-14(10-8-13)11-12-23(21,22)19-16(17(18)20)15-5-3-2-4-6-15/h2-12,16,19H,1H3,(H2,18,20)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQSUXCJRKAGQF-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC(C2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC(C2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

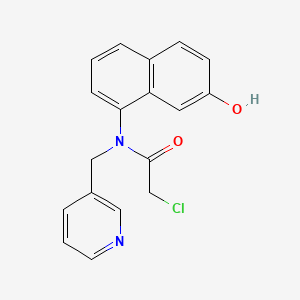

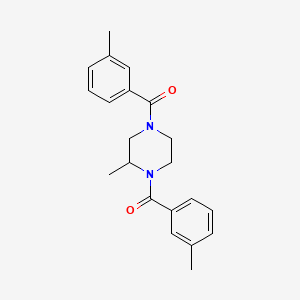
![9-(3-hydroxyphenyl)-6,6-dimethyl-2-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2521849.png)
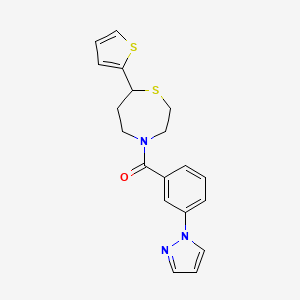
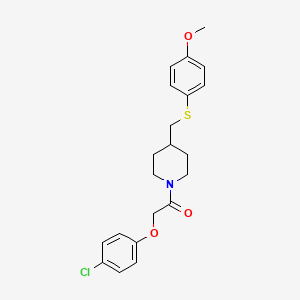
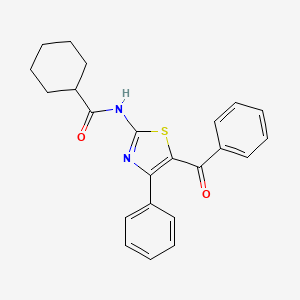
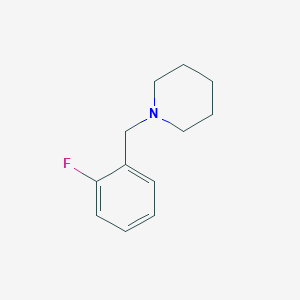
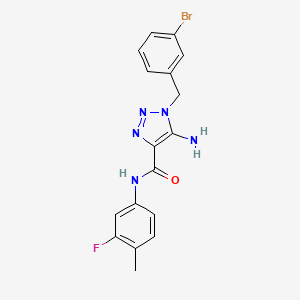
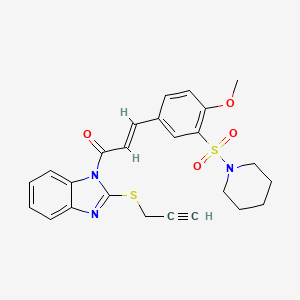
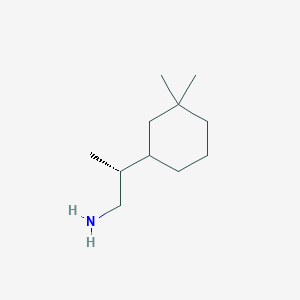
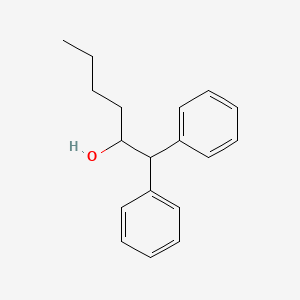
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2521865.png)
